4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline
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Overview
Description
4-(2,6-Dipyridin-2-ylpyridin-4-yl)quinoline is a complex organic compound that features a quinoline core substituted with pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline typically involves multi-step organic reactions. One common method includes the use of a rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which can be synthesized through solvothermal methods. This involves reacting the ligand with metal ions like nickel, cobalt, or cadmium under specific conditions to form metal complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment to ensure consistency and purity. The exact methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dipyridin-2-ylpyridin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
4-(2,6-Dipyridin-2-ylpyridin-4-yl)quinoline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and interactions.
Industry: Used in materials science for developing new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, including hydrogen evolution reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes .
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile: Similar structure but with a benzonitrile group instead of a quinoline core.
N-(Pyridin-4-yl)pyridin-4-amine: Another pyridine-based compound with different functional groups.
Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate: A compound with a diselenide unit and similar pyridine rings.
Uniqueness
4-(2,6-Dipyridin-2-ylpyridin-4-yl)quinoline is unique due to its quinoline core, which imparts distinct electronic and structural properties compared to other pyridine-based compounds. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C24H16N4 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline |
InChI |
InChI=1S/C24H16N4/c1-2-8-20-19(7-1)18(11-14-27-20)17-15-23(21-9-3-5-12-25-21)28-24(16-17)22-10-4-6-13-26-22/h1-16H |
InChI Key |
QGOKDXHGBWDYPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CC(=NC(=C3)C4=CC=CC=N4)C5=CC=CC=N5 |
Origin of Product |
United States |
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